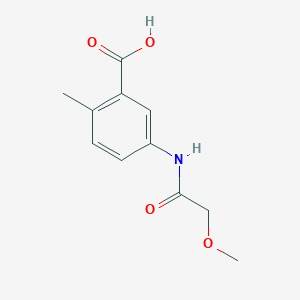![molecular formula C8H7N3O2 B1454607 methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 916325-83-2](/img/structure/B1454607.png)
methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
描述
Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been studied for their biomedical applications . They have been found to have a close similarity with the purine bases adenine and guanine , which suggests that they may interact with enzymes and receptors that bind these bases.
Mode of Action
It is known that the compound can exist in two tautomeric forms: the 1h- and 2h-isomers . This tautomeric versatility might influence its interaction with its targets.
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biological activities .
生化分析
Biochemical Properties
Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound has been shown to inhibit the activity of TRKA, a subtype of TRKs, by binding to its kinase domain. This inhibition leads to the suppression of downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and growth . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2C9, affecting the metabolism of various substrates .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, the compound inhibits cell proliferation by blocking the TRKA-mediated signaling pathways. This inhibition results in reduced cell survival and increased apoptosis. Furthermore, this compound influences cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism . These changes can result in the suppression of oncogenic processes and the promotion of normal cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of TRKA, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound affects the activity of cytochrome P450 enzymes, particularly CYP2C9, by altering their catalytic properties and substrate specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on TRKA and its downstream signaling pathways, resulting in sustained suppression of cell proliferation and increased apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRKA activity and suppresses tumor growth without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with cytochrome P450 enzymes . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by CYP2C9, leading to the formation of various metabolites that can affect metabolic flux and metabolite levels . Additionally, this compound may influence the activity of other enzymes and cofactors involved in metabolic processes, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to accumulate in target tissues . Once inside the cells, this compound interacts with intracellular proteins and enzymes, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKA and other intracellular proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its biochemical properties and cellular effects.
属性
IUPAC Name |
methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-5-3-2-4-9-7(5)11-10-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHDGKDZYCCVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680581 | |
| Record name | Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916325-83-2 | |
| Record name | Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)


![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)




![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)


